Cas no 951980-19-1 (3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one)

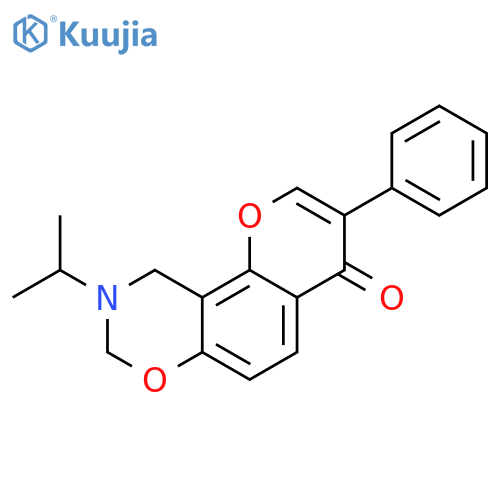

951980-19-1 structure

商品名:3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one

CAS番号:951980-19-1

MF:C20H19NO3

メガワット:321.369765520096

CID:5432052

3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one 化学的及び物理的性質

名前と識別子

-

- 3-phenyl-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one

- 4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 9,10-dihydro-9-(1-methylethyl)-3-phenyl-

- 3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one

-

- インチ: 1S/C20H19NO3/c1-13(2)21-10-16-18(24-12-21)9-8-15-19(22)17(11-23-20(15)16)14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3

- InChIKey: DIJPHZDEXKVRPA-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=C3C(=O)C(C4=CC=CC=C4)=COC3=C2CN(C(C)C)C1

3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-6052-20mg |

3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

951980-19-1 | 20mg |

$99.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6052-5μmol |

3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

951980-19-1 | 5μmol |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6052-2μmol |

3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

951980-19-1 | 2μmol |

$57.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6052-10μmol |

3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

951980-19-1 | 10μmol |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6052-10mg |

3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

951980-19-1 | 10mg |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6052-20μmol |

3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

951980-19-1 | 20μmol |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6052-25mg |

3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

951980-19-1 | 25mg |

$109.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6052-30mg |

3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

951980-19-1 | 30mg |

$119.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6052-40mg |

3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

951980-19-1 | 40mg |

$140.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6052-15mg |

3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

951980-19-1 | 15mg |

$89.0 | 2023-09-11 |

3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

951980-19-1 (3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one) 関連製品

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量